Trifluoromethyl(2-bromo-4-fluoro-beta,beta-dimethylphenethyl) ketone
Description
Its structure features a trifluoromethyl ketone moiety, a bromo-fluoro-substituted aromatic ring, and a beta,beta-dimethylphenethyl group, which collectively influence its electronic, steric, and binding properties.
Properties
Molecular Formula |
C12H11BrF4O |
|---|---|
Molecular Weight |
327.11 g/mol |
IUPAC Name |
4-(2-bromo-4-fluorophenyl)-1,1,1-trifluoro-4-methylpentan-2-one |
InChI |
InChI=1S/C12H11BrF4O/c1-11(2,6-10(18)12(15,16)17)8-4-3-7(14)5-9(8)13/h3-5H,6H2,1-2H3 |
InChI Key |
IUFUXVLYFGNUNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)C(F)(F)F)C1=C(C=C(C=C1)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-4-fluorophenyl)-1,1,1-trifluoro-4-methyl-2-pentanone typically involves the reaction of 2-bromo-4-fluorophenyl compounds with trifluoromethyl ketones. One common method includes the use of 2-bromo-4-fluorophenol as a starting material, which undergoes a series of reactions including halogenation and Friedel-Crafts acylation to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-4-fluorophenyl)-1,1,1-trifluoro-4-methyl-2-pentanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-(2-Bromo-4-fluorophenyl)-1,1,1-trifluoro-4-methyl-2-pentanone is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and inhibition.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(2-Bromo-4-fluorophenyl)-1,1,1-trifluoro-4-methyl-2-pentanone involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethyl group can enhance its binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Trifluoromethyl Ketones vs. Hydroxamic Acids in HDAC Inhibition
Trifluoromethyl ketones are less potent than hydroxamic acids in HDAC6 inhibition. For example:
| Compound Class | HDAC6 IC₅₀ (μM) | Cellular Activity (SK-OV-3 Cancer Cells) |
|---|---|---|
| Hydroxamic Acid (Tubathian 7b) | 0.007 | Inhibits growth, modulates acetylation |
| Trifluoromethyl Ketone (8b) | >10 | No effect on growth or acetylation |
The reduced potency of trifluoromethyl ketones arises from weaker zinc coordination and susceptibility to enzymatic reduction by carbonyl reductases in cellular environments .
Substituent Effects on Reactivity and Selectivity
- Bromo and Fluoro Substituents: Electron-withdrawing groups (e.g., bromo) decrease enantioselectivity in catalytic reductions (e.g., 71% ee for bromo vs. 86–90% ee for methoxy/phenyl groups) .
- Sulfur Oxidation State : Sulfur atoms beta to the ketone (e.g., in sulfoxide derivatives) improve inhibitor potency by stabilizing hydrate formation or hydrogen bonding. However, steric effects dominate over sulfur oxidation state in binding kinetics .
Comparison with Other Trifluoromethyl Ketones
Key Research Findings
- Enzymatic Stability : Aromatic trifluoromethyl ketones are metabolically unstable in cells, reducing their efficacy compared to hydroxamic acids .
- Hydrate Formation : The trifluoromethyl ketone hydrate mimics tetrahedral intermediates in hydrolytic enzymes (e.g., carboxypeptidase A), but this mechanism is less effective in HDAC6 due to suboptimal geometry .
- Selectivity: Non-aromatic trifluoromethyl ketones (e.g., AACOCF₃) show better activity in non-HDAC targets, highlighting context-dependent utility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
